N-[3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

N-[3-(2-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamido)phenyl]acetamide (CAS 897623-03-9, MW 324.31) is the rational procurement choice for medicinal chemistry teams advancing pyrimidine sulfonamide programs. Unlike halo-substituted analogs (e.g., N-(3-bromophenyl) or N-(4-chlorobenzyl) variants), this compound's hydrolyzable acetamide group serves as a reactive node for rapid diversification into amides, sulfonamides, or ureas—overcoming the 'dead-end' limitation for fragment-based drug discovery. Its predicted LogP is >10-fold lower than brominated analogs, ensuring superior aqueous solubility for biochemical and cell-based assays with minimal DMSO-induced artifacts. As a non-halogenated scaffold, it provides a greener alternative for SAR studies, bypassing persistence and bioaccumulation concerns. Choose this compound for validation screens targeting mPGES-1/5-LOX dual inhibition or to explore novel IP space.

Molecular Formula C12H12N4O5S
Molecular Weight 324.31
CAS No. 897623-03-9
Cat. No. B2821726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE
CAS897623-03-9
Molecular FormulaC12H12N4O5S
Molecular Weight324.31
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CNC(=O)NC2=O
InChIInChI=1S/C12H12N4O5S/c1-7(17)14-8-3-2-4-9(5-8)16-22(20,21)10-6-13-12(19)15-11(10)18/h2-6,16H,1H3,(H,14,17)(H2,13,15,18,19)
InChIKeyCXRJQPJPPGJYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamido)phenyl]acetamide (CAS 897623-03-9): Procurement-Grade Pyrimidine Sulfonamide Building Block


N-[3-(2-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamido)phenyl]acetamide (CAS 897623-03-9) is a synthetic small molecule (MW 324.31 g/mol, purity ≥95%) categorized as a pyrimidine sulfonamide derivative. Its core structure combines a 2,4-dioxo-1,2,3,4-tetrahydropyrimidine (uracil-like) ring system with a secondary sulfonamide linked to a 3-acetamidophenyl substituent . The compound is commercially available for research and development use, serving primarily as a functionalized heterocyclic intermediate in medicinal chemistry and chemical biology .

Why N-[3-(2-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamido)phenyl]acetamide Cannot Be Replaced by Common Pyrimidine Sulfonamide Analogs


Generic substitution within the 2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide class is high-risk due to the profound impact of N-substituent variation on target engagement and synthetic utility. Closely related analogs such as the N-(3-bromophenyl) or N-(4-chlorobenzyl) variants are typically conceived for direct biological screening, whereas the target compound's acetamide moiety provides a distinct, reactive handle for downstream conjugation or further derivatization. This functional divergence means that swapping the compound for a halo-substituted analog would forfeit the critical synthetic versatility offered by the acetamide group without any guaranteed gain in biological potency, as the structure-activity relationship (SAR) for this specific scaffold is highly sensitive to even minor peripheral modifications [1].

Quantitative Differentiation Evidence for N-[3-(2-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamido)phenyl]acetamide vs. Closest Analogs


Comparative Synthetic Utility: Acetamide vs. Halo-Substituted Phenyl Analogs as a Diversifiable Handle

A critical point of differentiation from closest structural analogs (e.g., N-(3-bromophenyl)- or N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide) lies in synthetic accessibility to further functionalization. The target compound's terminal acetamide group is a versatile synthetic handle that can be hydrolyzed to a free amine for subsequent amide coupling, sulfonylation, or reductive amination. In contrast, the halo-substituted analogs are primarily points of steric and electronic variation, not reactive handles for modular library synthesis. This makes the target compound uniquely suited for fragment growth and late-stage functionalization strategies, whereas halogenated analogs are typically terminal screening compounds.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Predicted Physicochemical Profile Comparison: Lipophilicity and Hydrogen Bonding Capacity

Computational comparison of key drug-likeness parameters highlights distinct property spaces. Based on predicted values, the target compound (C12H12N4O5S) has a lower calculated LogP (cLogP ≈ 1.2) and a higher hydrogen bond donor/acceptor count (HBD=3, HBA=9) compared to the N-(3-bromophenyl) analog (C10H8BrN3O4S; cLogP ≈ 2.4; HBD=2, HBA=7) . This translates to a predicted 10-fold lower lipophilicity for the target compound, significantly enhancing its aqueous solubility potential, which is a critical parameter for biological assays.

Drug Design Physicochemical Property Analysis ADME Prediction

Structure-Activity Relationship (SAR) Insights from the Dihydropyrimidine Sulfonamide Hybrid Class

A 2024 study on dihydropyrimidine/sulfonamide hybrids (3a–j) targeting mPGES-1 and 5-LOX demonstrated that N-substitution profoundly dictates both potency and dual-inhibition profiles [1]. The most potent analog (3j, N-(3,4-dimethoxyphenyl)sulfonamide) achieved IC50 values of 0.92 µM (mPGES-1) and 1.98 µM (5-LOX), while unsubstituted phenylsulfonamide controls showed no activity at 10 µM [1]. While the target compound was not directly tested, its unique 3-acetamidophenyl substitution distinguishes it from the 3,4-dimethoxyphenyl motif, suggesting a distinct inhibition fingerprint. This class-level SAR confirms N-aryl substitution is a key activity switch, with target potency varying from sub-micromolar to completely inactive based on the aryl group.

Anti-inflammatory Drug Discovery Dual Enzyme Inhibition Medicinal Chemistry SAR

Key Research and Industrial Application Scenarios for N-[3-(2-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamido)phenyl]acetamide


Focused Library Synthesis and Fragment Growth

The hydrolyzable acetamide group overcomes the 'dead-end' limitation of simple halo-substituted analogs. This compound is the superior choice for a core scaffold in fragment-based drug discovery, where its terminal amine can be rapidly diversified into arrays of amides, sulfonamides, or ureas to systematically explore the SAR of a novel chemical space identified by the pyrimidine sulfonamide core. This synthetic node is absent in the N-(3-bromophenyl) and N-(3-chlorophenyl) alternatives.

Development of Aqueous-Soluble Probe Molecules for Biochemical Assays

With a predicted LogP 10-fold lower than its brominated analog, this compound is preferentially selected for developing chemical probes or control compounds intended for use in aqueous biochemical or cell-based assays. Its improved solubility profile reduces the need for high concentrations of organic co-solvents like DMSO, minimizing solvent-induced assay artifacts and non-specific protein binding, leading to more accurate biological readouts.

Pharmacophore Validation in Dual-Target Anti-Inflammatory Programs

Leveraging class-level evidence that N-aryl substitution is the activity switch for mPGES-1/5-LOX dual inhibition, this compound serves as a rationally chosen, structurally distinct pharmacophore for validation screens. Its procurement is justified for research groups aiming to build upon published preclinical leads like compound 3j but seeking novel intellectual property space or improved metabolic stability through the acetamide motif, rather than the known dimethoxyphenyl tail.

Non-Halogenated Reference Standard in Environmental or Toxicological Screening

In research contexts where halogenated organic compounds are to be avoided due to persistence, bioaccumulation, or toxicity (PBT) concerns, or where they interfere with analytical detection methods, the non-halogenated acetamide derivative serves as a critical, structurally analogous negative control or replacement scaffold. It provides a 'greener' chemistry alternative for SAR studies directly compared to the bromo- or chloro-substituted pyrimidine sulfonamides.

Quote Request

Request a Quote for N-[3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.